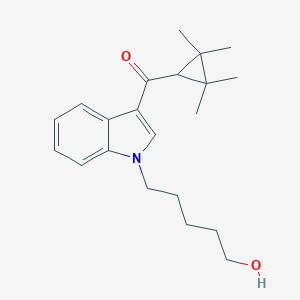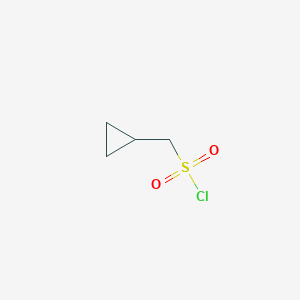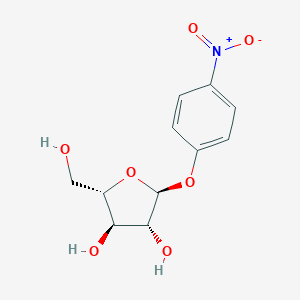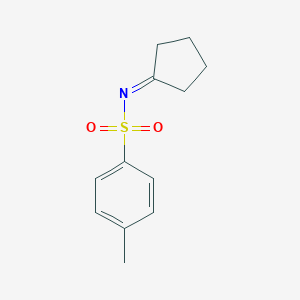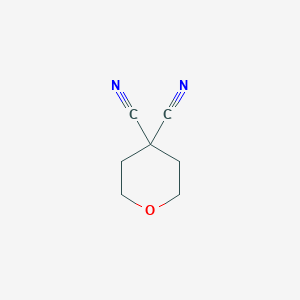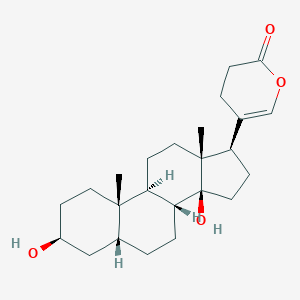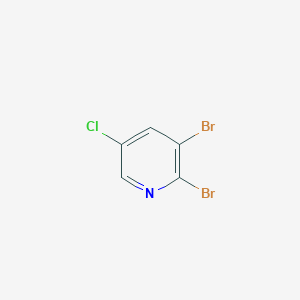
2,3-Dibromo-5-chloropyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,3-dibromo-5-chloropyridine involves halogenation reactions that introduce bromo and chloro groups into the pyridine ring. While specific synthesis methods for 2,3-dibromo-5-chloropyridine are not detailed in the available literature, analogous processes can be observed in the synthesis of similar halogenated pyridines. For example, the synthesis of tetraarylpyridines via chemo-selective Suzuki-Miyaura reactions of 3,5-dibromo-2,6-dichloropyridine demonstrates the utility of halogenated pyridines as intermediates in cross-coupling reactions to achieve complex aromatic compounds (Reimann et al., 2015).
Molecular Structure Analysis
The molecular structure of halogenated pyridines, including 2,3-dibromo-5-chloropyridine, is characterized by the presence of halogen atoms on the pyridine ring, which significantly influences their chemical reactivity and physical properties. Single-crystal X-ray diffraction techniques are commonly used to elucidate the crystallographic and molecular geometry of these compounds, providing insights into their structural characteristics and the basis for their chemical behavior.
Chemical Reactions and Properties
Halogenated pyridines participate in various chemical reactions, including nucleophilic substitution, coupling reactions, and as precursors for the synthesis of complex organic molecules. The presence of bromo and chloro groups in 2,3-dibromo-5-chloropyridine makes it a versatile intermediate for further functionalization. For instance, the selective amination of polyhalopyridines catalyzed by palladium complexes demonstrates the reactivity of halogen atoms towards substitution and coupling reactions, leading to the synthesis of aminopyridines with high yields and selectivity (Ji et al., 2003).
Wissenschaftliche Forschungsanwendungen
Microwave-Promoted Synthesis : A study by Gogoi, Gogoi, and Boruah (2012) in "Synthesis" highlighted the microwave-promoted synthesis of 3,5-disubstituted 2-chloropyridines, which includes compounds like 2,3-Dibromo-5-chloropyridine. This method provides a rapid and efficient approach for producing high-yield products in a short time (Gogoi, Gogoi, & Boruah, 2012).
Halogen Atom Migration Studies : Hertog and Schogt (2010) in "Recueil des Travaux Chimiques des Pays-Bas" explored halogen atom migration in derivatives of dihydroxypyridine, including processes like bromination and chlorination, which are relevant to the study of 2,3-Dibromo-5-chloropyridine (Hertog & Schogt, 2010).
Vibrational Spectra of Metal Complexes : A study by Bakiler, Maslov, and Akyuz (1999) in the "Journal of Molecular Structure" refined the force field and electrooptical parameters of 2-chloropyridine, predicting significant mixing of ring and CH modes in metal complexes. This research provides insights relevant to the structural analysis of 2,3-Dibromo-5-chloropyridine (Bakiler, Maslov, & Akyuz, 1999).
Silyl-Mediated Halogen/Halogen Displacement : Schlosser and Cottet (2002) in the "European Journal of Organic Chemistry" examined the silyl-mediated halogen/halogen displacement in pyridines, which is a key reaction for synthesizing compounds like 2,3-Dibromo-5-chloropyridine (Schlosser & Cottet, 2002).
Chlorination Mechanism Study : A study by Yang Kun (2004) in the "Journal of Tianjin Normal University" investigated the chlorination mechanism in chloropyridines, revealing important insights about the formation of compounds like 2,3-Dibromo-5-chloropyridine (Yang Kun, 2004).
Pesticide Synthesis Applications : Lu Xin-xin (2006) in "Modern Agrochemicals" reviewed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, evaluating the process's importance in pesticide synthesis. This review provides context for the application of similar compounds, like 2,3-Dibromo-5-chloropyridine, in pesticide development (Lu Xin-xin, 2006).
Eigenschaften
IUPAC Name |
2,3-dibromo-5-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUFWKJMOOVEMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451411 | |
| Record name | 2,3-Dibromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-5-chloropyridine | |
CAS RN |
137628-17-2 | |
| Record name | 2,3-Dibromo-5-chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137628-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromo-5-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







